Tyadfiasgrtgrrnai-nh2

PKA inhibition Kinase assay Peptide inhibitor

Researchers requiring complete PKA inhibition in cell-free systems often face potency and specificity inconsistencies with small-molecule ATP-competitive inhibitors. PKI (6-22) amide (CAS 121932-06-7) is the shortest synthetic peptide derived from endogenous PKIα that retains high-affinity, substrate-site competitive PKA inhibition. - Ki = 1.7 nM; does not compete with ATP, ensuring reversible, mechanism-specific blockade. - >270-fold potency loss upon Phe10→Ala substitution confirms stringent structural specificity unmatched by H-89 or KT5720. - Cell-impermeable nature enables rigorous controls for intracellular delivery (microinjection/electroporation) and distinguishes intra- vs. extracellular PKA effects. Supplied as lyophilized TFA salt, ≥97% HPLC, with consistent inter-lot activity verified by peptide content and mass spec analysis.

Molecular Formula C80H130N28O24
Molecular Weight 1868.1 g/mol
CAS No. 121932-06-7
Cat. No. B549429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyadfiasgrtgrrnai-nh2
CAS121932-06-7
SynonymsPKI (6-22) amide
Molecular FormulaC80H130N28O24
Molecular Weight1868.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)O)N
InChIInChI=1S/C80H130N28O24/c1-10-37(3)60(63(83)118)106-66(121)41(7)96-72(127)52(32-55(81)113)103-69(124)49(22-17-29-92-80(88)89)100-68(123)47(20-15-27-90-78(84)85)98-57(115)35-94-76(131)62(43(9)111)108-70(125)48(21-16-28-91-79(86)87)99-56(114)34-93-67(122)54(36-109)105-65(120)40(6)97-77(132)61(38(4)11-2)107-74(129)51(30-44-18-13-12-14-19-44)102-73(128)53(33-58(116)117)101-64(119)39(5)95-71(126)50(104-75(130)59(82)42(8)110)31-45-23-25-46(112)26-24-45/h12-14,18-19,23-26,37-43,47-54,59-62,109-112H,10-11,15-17,20-22,27-36,82H2,1-9H3,(H2,81,113)(H2,83,118)(H,93,122)(H,94,131)(H,95,126)(H,96,127)(H,97,132)(H,98,115)(H,99,114)(H,100,123)(H,101,119)(H,102,128)(H,103,124)(H,104,130)(H,105,120)(H,106,121)(H,107,129)(H,108,125)(H,116,117)(H4,84,85,90)(H4,86,87,91)(H4,88,89,92)/t37-,38-,39-,40-,41-,42+,43+,47-,48-,49-,50-,51-,52-,53-,54-,59-,60-,61-,62-/m0/s1
InChIKeyVAKHFAFLRUNHLQ-PEBJKXEYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceCrystalline solid
Storage-20°C

TYADFIASGRTGRRNAI-NH2: Structural and Functional Baseline


The compound, sequence TYADFIASGRTGRRNAI-NH2 (CAS 121932-06-7), is a 17-amino acid synthetic peptide inhibitor of cAMP-dependent protein kinase A (PKA). It is the amidated fragment corresponding to residues 6-22 of the endogenous heat-stable PKA inhibitor protein (PKIα), with a molecular formula of C80H130N28O24 and a molecular weight of 1868.06 g/mol [1]. It is the shortest synthetic PKI peptide that retains high potency for PKA inhibition [2].

Suitable for in vitro PKA catalytic subunit inhibition assays
Non-cell-permeable; requires intracellular delivery method
Sequence-specific; Phe10 residue critical for inhibitory activity

TYADFIASGRTGRRNAI-NH2: Why Substitution Fails


PKA inhibitors cannot be considered a generic class for substitution. PKI (6-22) amide differs from other PKA inhibitors, including other PKI fragments (e.g., PKI 5-24) and small molecules (e.g., H-89, KT5720), in critical ways. It is a competitive inhibitor that binds to the PKA substrate site, not the ATP-binding pocket [1]. It does not compete with ATP . Unlike small molecule inhibitors, its potency can be severely impacted by specific amino acid substitutions (e.g., Phe10 to Ala results in a 270-fold loss in potency), demonstrating high structural specificity [2]. Furthermore, it is cell-impermeable, unlike lipidated variants (e.g., myristoylated PKI) [3]. Therefore, substituting a different PKA inhibitor without validation will likely lead to significantly different experimental outcomes.

Mechanism: Binds PKA substrate site, not ATP pocket; differs from ATP-competitive inhibitors
Sequence: Phe10 residue critical; amino acid substitutions drastically alter inhibition potency
Delivery: Cell-impermeable; lipidated PKI variants required for cellular PKA inhibition

TYADFIASGRTGRRNAI-NH2: Quantitative Differentiation Evidence


Potency vs. PKIα and PKI(5-24)

TYADFIASGRTGRRNAI-NH2 (PKI (6-22) amide) is among the most potent PKA inhibitors available, with a reported Ki of 1.7 nM . This is a slightly lower Ki (indicating higher potency) than the related PKI(5-24) TFA peptide, which has a reported Ki of 2.3 nM . While both peptides show sub-nanomolar to low-nanomolar potency, PKI (6-22) amide is also equipotent with the full-length endogenous PKIα protein in inhibiting PKA activity (IC50 values in the sub-nanomolar range) [1].

PKA Inhibition Ki
Head-to-head
Ki = 1.7 nM
Reported lower Ki than PKI(5-24) (2.3 nM)
In vitro PKA catalytic subunit assay
PKA inhibition Kinase assay Peptide inhibitor

Phe10 Substitution Impact on Potency

The potency of PKI (6-22) amide is highly sensitive to structural modifications, particularly at the Phe10 residue. Substitution of Phe10 with alanine (Ala10) results in a 270-fold decrease in inhibitory potency compared to the parent peptide [1]. In contrast, a more conservative substitution with leucine (Leu10) results in a 33-fold loss in activity [1]. This demonstrates that the specific aromatic and hydrophobic interactions of Phe10 are essential for high-affinity binding. Substitution with a larger aromatic group, like 1'-naphthylalanine (1'-Nal10), can even increase potency by 4-fold [1].

Phe10 Substitution Impact
Head-to-head
Ala10: 270-fold loss; Leu10: 33-fold loss; 1'-Nal10: 4-fold gain
Sequence fidelity critical for expected potency
In vitro PKA catalytic subunit assay
Structure-activity relationship Peptide analog PKA inhibition

Kinase Selectivity: PKC and CaMK1 Activity

While a potent PKA inhibitor, PKI (6-22) amide is not entirely selective. At high concentrations, both PKI (6-22) amide and full-length PKIα were found to facilitate the activation of multiple protein kinase C (PKC) isoforms [1]. Additionally, at high concentrations, PKI (6-22) amide can inhibit calcium/calmodulin-dependent protein kinase I (CaMK1) [2]. These effects occur at much higher concentrations than those needed for PKA inhibition.

Kinase Selectivity Profile
Method context
At high concentrations, activates PKC isoforms and inhibits CaMK1
Concentration-dependent off-target signaling context
55-kinase panel screening
Kinase selectivity Off-target activity PKA signaling

Cell Impermeability

PKI (6-22) amide is a 17-amino acid peptide and is not cell-permeable . This is a critical differentiator from lipidated PKA inhibitors like myristoylated PKI (e.g., Myr-PKI) or stearated PKI (e.g., S-PKIα 5-24), which can passively diffuse across the plasma membrane [1]. For example, stearated PKIα 5-24 significantly inhibited the progesterone-initiated acrosome reaction at 10 µM, while the non-stearated version had no significant effect even at 100 µM [1].

Cell Permeability
Cross-study comparable
Cell-impermeable peptide
Requires intracellular delivery for cell-based assays
Applicable for in vitro biochemical assays
Cell permeability Peptide delivery In vitro assay

TYADFIASGRTGRRNAI-NH2: Research and Industrial Applications


In Vitro PKA Inhibition Assays

This is the primary application scenario for PKI (6-22) amide. Its low Ki of 1.7 nM makes it ideal for experiments where complete and potent PKA inhibition is required in a cell-free system. This includes PKA activity assays, phosphorylation studies, and enzymatic characterizations. Its well-defined potency and reversible (product does not compete with ATP ) nature allow for precise control of PKA activity.

Intracellular Delivery via Microinjection

Because PKI (6-22) amide is cell-impermeable , it is a valuable tool for experiments where precise intracellular delivery is required. Researchers can use techniques like microinjection, electroporation, or other physical methods to introduce the peptide directly into the cytoplasm. This allows for the study of PKA's role in cellular processes without the confounding effects of membrane-permeable small molecule inhibitors or the need for lipidated peptides, providing a more controlled experimental system [1].

Control for Cell-Permeable Inhibitors

PKI (6-22) amide serves as an excellent negative control for cell-permeable PKA inhibitors (e.g., myristoylated PKI) or small molecule inhibitors (e.g., H-89). By comparing the effects of extracellularly applied inhibitors with those of the cell-impermeable PKI (6-22) amide, researchers can distinguish between intracellular and extracellular PKA-dependent effects, thereby increasing the rigor of their experimental conclusions [2].

Morphine Tolerance and Analgesia Studies

Published research has demonstrated that PKI (6-22) amide can significantly reverse low-level morphine antinociceptive tolerance in mice [3]. This makes it a specific research tool for investigating the role of PKA signaling pathways in opioid tolerance, providing a mechanistic probe for neuroscience and pharmacology studies in this area.

Application
Selection Property
Validation Focus
In vitro PKA inhibition assays
Catalytic subunit inhibition
PKA-specific phosphorylation endpoints
Intracellular delivery studies
Non-cell-permeable peptide
Delivery method verification
Cell-permeable inhibitor control
Cell-impermeable comparator
Intra- vs extracellular PKA effects discrimination
Opioid tolerance pathway studies
PKA pathway modulation in CNS
Antinociceptive tolerance model endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tyadfiasgrtgrrnai-nh2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.